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molecular formula H5O41PW12 B084731 Phosphotungstic acid hydrate CAS No. 12501-23-4

Phosphotungstic acid hydrate

Cat. No. B084731
M. Wt: 2898 g/mol
InChI Key: AVFBYUADVDVJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981107B2

Procedure details

For example, by dissolving sodium tungstate (VI) in distilled water, adding an aqueous solution of phosphoric acid to the obtained solution, and then adding concentrated sulfuric acid to adjust the pH to an acidic range, followed by addition of hydrogen peroxide, stirring at room temperature, and then, adding a halogenated quaternary ammonium such as tetra-(n-butyl)ammonium chloride, it is possible to obtain the tungstophosphoric acid salt represented by the formula (3) such as tri[tetra-(n-butyl)ammonium]tetra(diperoxotungsto)phosphoric acid salt.
Name
sodium tungstate (VI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][W:2]([O-])(=[O:4])=[O:3].[Na+].[Na+].[P:8](=[O:12])([OH:11])([OH:10])[OH:9].S(=O)(=O)(O)O.OO>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH2:1].[OH:10][P:8]([OH:12])([OH:11])=[O:9].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3].[O:1]=[W:2](=[O:4])=[O:3] |f:0.1.2,7.8,9.10.11.12.13.14.15.16.17.18.19.20.21.22|

Inputs

Step One
Name
sodium tungstate (VI)
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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